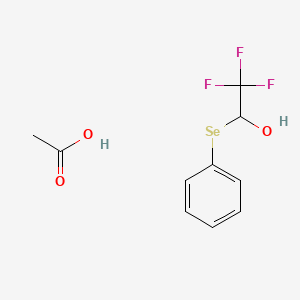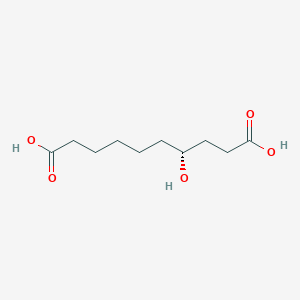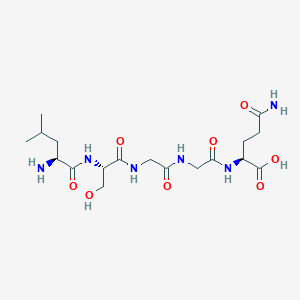
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol is a compound that combines the properties of acetic acid, trifluoro groups, and phenylselanylethanol. This unique combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of acetic acid;2,2,2-trifluoro-1-phenylselanylethanol typically involves the reaction of 2,2,2-trifluoroethanol with phenylselenyl chloride in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler alcohols.
Substitution: The trifluoro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;2,2,2-trifluoro-1-phenylselanylethanol involves its interaction with molecular targets through its functional groups. The trifluoro group can enhance the compound’s reactivity, while the phenylselanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol can be compared with other similar compounds, such as:
Trifluoroacetic acid: A simpler compound with similar trifluoro groups but lacking the phenylselanyl group.
Phenylselenyl chloride: Contains the phenylselanyl group but lacks the trifluoro and acetic acid components.
2,2,2-Trifluoroethanol: Contains the trifluoro group but lacks the phenylselanyl and acetic acid components.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct reactivity and properties not found in the individual components.
Propriétés
Numéro CAS |
143859-16-9 |
|---|---|
Formule moléculaire |
C10H11F3O3Se |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
acetic acid;2,2,2-trifluoro-1-phenylselanylethanol |
InChI |
InChI=1S/C8H7F3OSe.C2H4O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6;1-2(3)4/h1-5,7,12H;1H3,(H,3,4) |
Clé InChI |
RIRFJOHDGWRQQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)[Se]C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)





![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)



![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)

![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)

